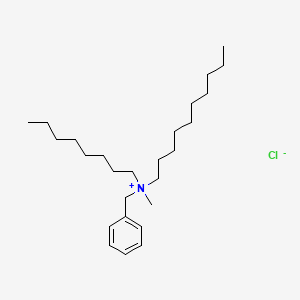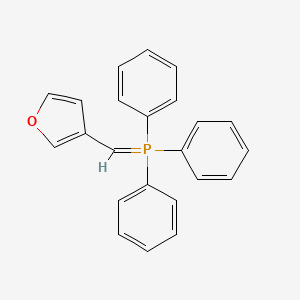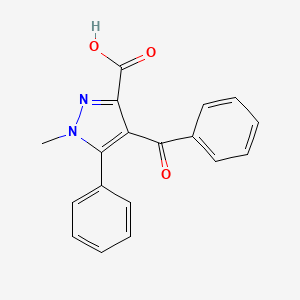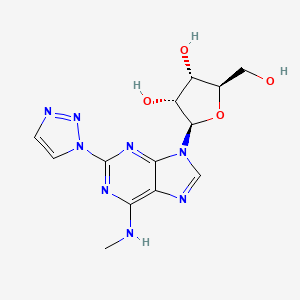
N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the molecule .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparación Con Compuestos Similares
1,2,3-Triazole: A basic triazole compound with similar structural features but lacking the methyl and adenosine groups.
N-Methyl-1H-1,2,4-triazole: Another triazole derivative with a different nitrogen arrangement in the ring.
2-(1H-1,2,3-Triazol-1-yl)pyridine: A triazole compound with a pyridine ring attached.
Uniqueness: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the triazole ring with the adenosine moiety enhances its potential for biological activity and makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
918867-99-9 |
|---|---|
Fórmula molecular |
C13H16N8O4 |
Peso molecular |
348.32 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(triazol-1-yl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H16N8O4/c1-14-10-7-11(18-13(17-10)21-3-2-16-19-21)20(5-15-7)12-9(24)8(23)6(4-22)25-12/h2-3,5-6,8-9,12,22-24H,4H2,1H3,(H,14,17,18)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
PNHKSKYNPUEAHA-WOUKDFQISA-N |
SMILES isomérico |
CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
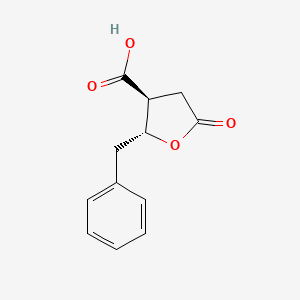
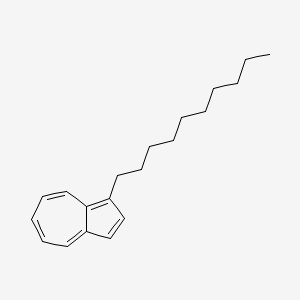
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
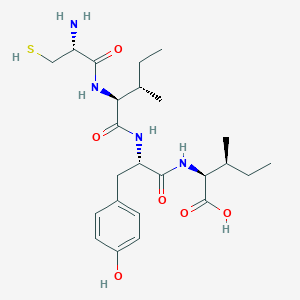
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)
